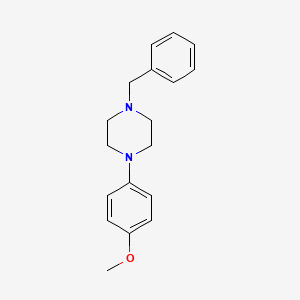

![molecular formula C18H16F2N4O2 B4925882 N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B4925882.png)

N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide, also known as DPP-4 inhibitor, is a class of oral antidiabetic drugs that is widely used to treat type 2 diabetes. The drug works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the rapid degradation of incretin hormones. Incretin hormones are responsible for stimulating insulin secretion in response to glucose, and by inhibiting DPP-4, DPP-4 inhibitors increase the levels of these hormones, leading to improved glucose control.

作用机制

As mentioned earlier, N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide inhibitors work by inhibiting the enzyme dipeptidyl peptidase-4 (N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide). N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide is responsible for the rapid degradation of incretin hormones, which are released by the gut in response to food intake. Incretin hormones stimulate insulin secretion in response to glucose, and by inhibiting N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide, N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide inhibitors increase the levels of these hormones, leading to improved glucose control.

Biochemical and Physiological Effects:

N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide inhibitors have several biochemical and physiological effects. They increase the levels of incretin hormones, which in turn stimulate insulin secretion, reduce glucagon secretion, and slow gastric emptying. These effects lead to improved glucose control, reduced postprandial glucose excursions, and lower HbA1c levels.

实验室实验的优点和局限性

N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide inhibitors have several advantages for lab experiments. They are easy to administer orally and have a favorable safety profile. In addition, they have been extensively studied in clinical trials, and their mechanism of action is well-understood. However, there are some limitations to using N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide inhibitors in lab experiments. They may not accurately reflect the complex metabolic and physiological processes that occur in vivo, and their effects may be influenced by factors such as diet and exercise.

未来方向

There are several future directions for research on N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide inhibitors. One area of interest is the potential role of these drugs in preventing or delaying the onset of type 2 diabetes in high-risk individuals. Another area of interest is the potential cardiovascular benefits of N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide inhibitors, as several clinical trials have suggested that these drugs may reduce the risk of cardiovascular events. Finally, there is ongoing research into the potential use of N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide inhibitors in combination with other antidiabetic drugs to improve glycemic control in patients with type 2 diabetes.

合成方法

The synthesis of N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide involves several steps. The starting material is 2,4-difluorobenzonitrile, which is reacted with 3-pyridylboronic acid in the presence of a palladium catalyst to form 2-(2,4-difluorophenoxy)pyridine. This intermediate is then reacted with 3-(1H-pyrazol-1-yl)propanoic acid in the presence of a coupling reagent to form the final product.

科学研究应用

N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide inhibitors have been extensively studied for their efficacy in treating type 2 diabetes. Clinical trials have shown that these drugs can improve glycemic control, reduce HbA1c levels, and lower the risk of cardiovascular events. In addition, N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide inhibitors have been shown to have a favorable safety profile and are generally well-tolerated by patients.

属性

IUPAC Name |

N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-3-pyrazol-1-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N4O2/c19-14-4-5-16(15(20)11-14)26-18-13(3-1-7-21-18)12-22-17(25)6-10-24-9-2-8-23-24/h1-5,7-9,11H,6,10,12H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXAIZUKUMUZEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)CNC(=O)CCN3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[2-(3-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B4925805.png)

![5-acetyl-2-[(2-ethoxyethyl)thio]-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4925809.png)

![N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4925826.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4925828.png)

![3-(2-chlorophenyl)-5-(4-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4925830.png)

![3-(2-bromophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4925841.png)

![1-(9-butyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B4925857.png)

![N~2~-(2-ethoxyphenyl)-N~1~-(2-ethyl-6-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4925874.png)

![2-butyl-5-(3-fluorophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B4925909.png)